Product packaging for 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine(Cat. No.:CAS No. 64284-82-8)

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine

Cat. No.: B1281768
CAS No.: 64284-82-8
M. Wt: 139.24 g/mol
InChI Key: VFQYFRUGGATHGJ-UHFFFAOYSA-N
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Description

6,6-Dimethylbicyclo[3.1.1]heptan-2-amine (CAS 64284-82-8) is a chiral bicyclic amine of significant interest in organic synthesis and medicinal chemistry research. This compound, which is structurally derived from the pinane skeleton, serves as a versatile chiral building block for the construction of more complex molecules . Its primary research value lies in its application as a key precursor for the synthesis of novel bioactive compounds. Researchers utilize this amine to introduce the rigid, lipophilic bicyclic moiety into target molecules, which can influence their physicochemical properties and biological activity. Notably, derivatives of this amine and its structurally related cis-myrtanyl analogs have been incorporated into the design of new antimicrobial agents . These derivatives have been shown to exhibit moderate antimicrobial activity against pathogens such as Staphylococcus aureus and Escherichia coli , making them a chemotype of interest in the development of disinfectants and antiseptics . The compound's properties also make it suitable for use in pharmacokinetic studies, and it can be analyzed and purified using reverse-phase (RP) HPLC methods . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17N B1281768 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine CAS No. 64284-82-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,6-dimethylbicyclo[3.1.1]heptan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17N/c1-9(2)6-3-4-8(10)7(9)5-6/h6-8H,3-5,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFQYFRUGGATHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C1C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00528779
Record name 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64284-82-8
Record name 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00528779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Derivatization Strategies and Synthetic Transformations of the 6,6 Dimethylbicyclo 3.1.1 Heptan 2 Amine Scaffold

Formation of Amide and Imine Derivatives

The primary amine functionality of the 6,6-dimethylbicyclo[3.1.1]heptan-2-amine scaffold is readily susceptible to reactions with electrophilic reagents, facilitating the formation of a diverse range of amide and imine derivatives. These transformations are fundamental in modifying the electronic and steric properties of the parent amine, enabling its application in various fields, including medicinal chemistry and asymmetric catalysis.

N-Substituted Amides

The synthesis of N-substituted amides from amines is a robust and widely employed transformation in organic synthesis. In the context of the 6,6-dimethylbicyclo[3.1.1]heptane framework, amide formation serves as a crucial step for introducing a wide array of functional groups. One effective method for the synthesis of amides from the related cis-myrtanylamine involves the use of coupling agents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

A general procedure for this amidation involves the reaction of the amine with a carboxylic acid in the presence of HATU and a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) in a polar aprotic solvent such as DMF (Dimethylformamide). For instance, the reaction of cis-myrtanylamine with 2-picolinic acid using HATU and DIPEA in DMF at room temperature for 16 hours affords the corresponding N-(((1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl)picolinamide in high yield. This methodology has been instrumental in the development of directing groups for C(sp³)-H functionalization reactions, a cutting-edge area in synthetic chemistry.

Detailed research has demonstrated the utility of these amides in palladium-catalyzed C-H activation and arylation reactions. The amide directing group facilitates the selective functionalization of otherwise unactivated C-H bonds within the bicyclic scaffold, providing a powerful tool for the late-stage modification of complex molecules.

Table 1: Synthesis of N-substituted Amide Derivative
Amine ReactantCarboxylic AcidCoupling AgentBaseSolventProductYieldReference
cis-Myrtanylamine2-Picolinic acidHATUDIPEADMFN-(((1R,2S,5R)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl)picolinamide97%

Imine Derivatives

Imines, or Schiff bases, are formed through the condensation reaction of a primary amine with an aldehyde or a ketone. This reaction is typically reversible and can be driven to completion by the removal of water. The formation of imines from the 6,6-dimethylbicyclo[3.1.1]heptane scaffold introduces a C=N double bond, which can serve as a handle for further synthetic transformations or as a key feature in the design of chiral ligands.

While specific examples starting directly from this compound are not extensively documented in the reviewed literature, the synthesis of a related imine, (Z)-1,1-bis(3,5-dimethyl-1H-pyrazol-1-yl)-N-(((1S,2R,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl)-3,3-diphenylpropan-2-imine, has been reported. This complex imine was synthesized through a nucleophilic addition of an organolithium reagent to an enantiomerically pure ketenimine. The resulting product exists as a tautomeric mixture of the imine and its corresponding amine derivative.

Sulfenimines

Sulfenimines are sulfur analogues of imines, containing a C=N-S linkage. Research into the synthesis of sulfenimines based on the pinane (B1207555) scaffold has been reported, starting from chiral pinane-type hydroxythiols. These thiols are treated with N-chlorosuccinimide (NCS) in liquid ammonia (B1221849) to generate a sulfenamide (B3320178) intermediate, which then reacts with an aldehyde to form the final sulfenimine product. For example, (1S,2R,3S,5R)-N-((E)-2-Hydroxy-3,5-diiodobenzylidene)-2-(hydroxymethyl)-6,6-dimethylbicyclo[3.1.1]heptane-3-sulfenamide was synthesized with a 55.5% yield. Another derivative, (1S,2R,3S,5R)-2-(Hydroxymethyl)-6,6-dimethyl-N-((E)-4-nitrobenzylidene)bicyclo-[3.1.1]heptane-3-sulfenamide, was obtained in an 81% yield. These compounds have been investigated for their antimicrobial properties.

Synthesis of Quaternary Ammonium (B1175870) Compounds Incorporating the Bicyclo[3.1.1]heptane Motif

Quaternary ammonium compounds (QACs) are a class of compounds characterized by a positively charged nitrogen atom with four organic substituents. They are widely known for their antimicrobial properties. The incorporation of the bulky and lipophilic 6,6-dimethylbicyclo[3.1.1]heptane motif into QACs is a strategy to enhance their biological activity.

The synthesis of such compounds can be achieved through the quaternization of a tertiary amine precursor with an appropriate alkylating agent. For instance, a synthetic route starting from (-)-cis-myrtanic and (-)-myrtenic acids has been developed to produce novel QACs. The acids are first converted to their corresponding acid chlorides, which then react with N,N-dimethylaminopropylamine (DMAPA) to form tertiary amine-containing amides. The final step involves the quaternization of the tertiary amine with a bromide derivative of the bicyclo[3.1.1]heptane scaffold, such as (+)-myrtenyl bromide. This approach leads to the formation of complex QACs with two bulky bicyclic terpene fragments.

Table 2: Example of a Quaternary Ammonium Compound Synthesis
Starting MaterialReagentsIntermediateQuaternizing AgentFinal ProductReference
(-)-Myrtenic acid1. Thionyl chloride 2. DMAPA(1R,5S)-N-(3-(dimethylamino)propyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamide(+)-Myrtenyl bromideN-(((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamido)-N,N-dimethylpropan-1-aminium bromide

Integration into Diverse Heterocyclic Systems

The this compound scaffold can be incorporated into a variety of heterocyclic systems, leading to the creation of novel and structurally diverse molecules. This integration can be achieved through various synthetic strategies, including nucleophilic substitution and condensation reactions.

Quinone Derivatives

Quinones are a class of organic compounds that are formally derived from aromatic compounds by conversion of an even number of –CH= groups into –C(=O)– groups with any necessary rearrangement of double bonds. The reaction of amines with quinones is a common method for the synthesis of amino-substituted quinone derivatives, which often exhibit interesting biological activities.

The nucleophilic substitution reaction of (-)-cis-myrtanylamine (B8811052) with various substituted quinones has been explored. For example, the reaction of (-)-cis-myrtanylamine with 2,3-dichloro-1,4-naphthoquinone in dichloromethane (B109758) at room temperature yields 2-((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-3-chloronaphthalene-1,4-dione. Similarly, reaction with methyl-p-benzoquinone in the presence of sodium carbonate in a mixture of ethanol (B145695) and water affords both mono- and di-substituted products, such as 3,5-bis((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-2-methylcyclohexa-2,5-diene-1,4-dione and 2,5-bis((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)cyclohexa-2,5-diene-1,4-dione. The latter was obtained in a 78% yield.

Table 3: Synthesis of Quinone Derivatives
Amine ReactantQuinone ReactantReaction ConditionsProduct(s)YieldReference
(-)-cis-Myrtanylamine2,3-Dichloro-1,4-naphthoquinoneCH₂Cl₂, room temperature2-((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-3-chloronaphthalene-1,4-dioneNot specified
(-)-cis-MyrtanylamineMethyl-p-benzoquinoneEtOH/H₂O, Na₂CO₃, room temperature3,5-bis((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-2-methylcyclohexa-2,5-diene-1,4-dione and 2,5-bis((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)cyclohexa-2,5-diene-1,4-dione78% for the di-substituted product
(-)-cis-Myrtanylaminep-ChloranilCH₂Cl₂, room temperature2-((6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino)-3,5,6-trichlorocyclohexa-2,5-diene-1,4-dione10%

Azirine Derivatives

3-Amino-2H-azirines are valuable, strained three-membered heterocyclic compounds that serve as versatile building blocks in organic synthesis, especially for creating α,α-disubstituted amino acids. While specific examples are not widely documented, the synthesis of azirine derivatives from the this compound scaffold is conceivable through established methods like the Neber rearrangement of ketoxime sulfonates.

A general route involves converting a ketone to its oxime, which is then O-sulfonated. Base treatment of the resulting intermediate promotes rearrangement to the 2H-azirine. To incorporate the this compound moiety, one could start with a suitable α-halo ketone, which is first displaced with the amine. The subsequent α-amino ketone can be transformed into its oxime and then to the azirine.

A related derivative has been reported as part of a palladium complex, specifically trans-dichlorido[(2R)-2-ethyl-2-methyl-3-(X)-2H-azirine][(2S)-2-ethyl-2-methyl-3-(X)-2H-azirine]palladium(II), where X represents N-{[(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl]methyl}-N-phenylamino. This highlights the integration of the pinane scaffold into an azirine structure.

FeatureDescription
Ring System 2H-Azirine
Key Synthetic Precursor α-Amino ketones or α,α-dihalo ketones
General Synthetic Method Neber rearrangement or related cyclizations
Significance Versatile intermediates for α,α-disubstituted amino acids

Spirooxazolidine and Spirooxazoline Ring Systems

The this compound scaffold can be elaborated into spirooxazolidine and spirooxazoline ring systems. These are of considerable interest in medicinal chemistry and as chiral ligands in asymmetric synthesis. The synthesis of these systems often begins with aminodiols derived from α-pinene.

For example, (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol, a derivative of the target amine, is a key precursor. Its reaction with alkyl or aryl isothiocyanates proceeds regioselectively to produce spiro derivatives of 2-iminooxazolidines. The ring closure exclusively forms the five-membered oxazolidine (B1195125) ring, which is fused in a spirocyclic manner to the bicyclo[3.1.1]heptane skeleton.

The synthesis of spirooxazolines can be accomplished by reacting the same primary aminodiol with an ethyl imidate, such as ethyl 4-chlorobenzimidate. This reaction also displays high regioselectivity, yielding a spiro-2-(4-chlorophenyl)oxazoline.

Starting MaterialReagentProduct TypeKey Feature
(1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diolAlkyl/Aryl isothiocyanateSpiro-2-iminooxazolidineRegioselective ring closure
(1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diolEthyl 4-chlorobenzimidateSpiro-2-aryloxazolineHigh regioselectivity

Piperazine (B1678402) Derivatives

Piperazine and its derivatives are prevalent structural motifs in numerous pharmaceuticals. Incorporating the this compound scaffold into a piperazine ring can be achieved via several synthetic routes.

A common method is the reaction of a suitable bicyclo[3.1.1]heptane derivative with piperazine. For instance, reacting (−)-nopol mesylate, which contains the 6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]ethyl moiety, with piperazine in acetonitrile (B52724) under reflux yields 1,4-bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazine. acs.org This reaction occurs through nucleophilic substitution of the mesylate group by the nitrogen atoms of piperazine. acs.org

Bicyclo[3.1.1]heptane PrecursorReagentProductSynthetic Strategy
(−)-Nopol mesylatePiperazine1,4-bis(2-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)ethyl)piperazineNucleophilic Substitution
This compoundDicarbonyl compoundSubstituted PiperazineReductive Amination

Quinazolinone Derivatives

The Niementowski quinazoline (B50416) synthesis is a prominent method for creating 4(3H)-quinazolinones, involving the condensation of an anthranilic acid with an amide at high temperatures. To incorporate the target amine, one could prepare its formamide (B127407) derivative and subsequently react it with an anthranilic acid to yield 3-(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)quinazolin-4(3H)-one.

MethodReactant 1Reactant 2Key Conditions
Niementowski SynthesisAnthranilic acidFormamide of the amineHigh temperature
CondensationN-Acylanthranilic acidPrimary amineDehydrating agent
Metal-Catalyzed Coupling2-HalobenzamidePrimary amineTransition metal catalyst

Cyclic Terpenyl Imidazole (B134444) Derivatives

Imidazole derivatives are another important class of heterocyclic compounds with diverse biological activities. The synthesis of cyclic terpenyl imidazole derivatives from the this compound scaffold can be achieved through several classical imidazole syntheses.

The Radziszewski synthesis is a well-known method that involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and an amine. To create a terpenyl-substituted imidazole, one could react a 1,2-dicarbonyl compound like benzil (B1666583) with an aldehyde and this compound, resulting in an N-substituted imidazole with the bicyclo[3.1.1]heptane moiety.

MethodKey ReagentsProduct Type
Radziszewski Synthesis1,2-Dicarbonyl, Aldehyde, AmineN-Substituted Imidazole
Van Leusen SynthesisTosMIC, Aldimine (from Amine)1,4- or 1,5-Disubstituted Imidazole
α-Halo Ketone Routeα-Halo ketone, Formamidine (from Amine)N-Substituted Imidazole

Functionalization of the Bicyclo[3.1.1]heptane Skeleton

The rigid bicyclo[3.1.1]heptane skeleton, also known as the pinane skeleton, provides several sites for functionalization. The reactivity of the C-H bonds in this framework can be harnessed to introduce new functional groups and create a diverse array of derivatives.

C-H Functionalization Methodologies

Direct C-H functionalization has become a powerful tool in organic synthesis, enabling the conversion of unactivated C-H bonds into C-C or C-heteroatom bonds. While specific C-H functionalization of this compound is not widely reported, methods developed for related pinane and bicyclo[3.1.1]heptane systems are applicable.

Transition metal catalysis, particularly with palladium, rhodium, and iridium, has been crucial in advancing C-H activation. The directing group ability of the amine or its derivatives can be used to achieve site-selective functionalization of the bicyclo[3.1.1]heptane skeleton.

MethodologyKey FeaturesPotential Application
Transition Metal Catalysis Use of directing groups (e.g., the amine) for site selectivity.Introduction of aryl, alkyl, or heteroatom groups.
Radical-Based Methods Generation of radicals via photoredox catalysis or other initiators.Functionalization at various positions depending on radical stability.
Enzymatic Catalysis High regio- and stereoselectivity using enzymes like cytochrome P450.Hydroxylation at specific C-H bonds to create functionalized intermediates.

Trifluoromethylation

The introduction of a trifluoromethyl (CF3) group into the 6,6-dimethylbicyclo[3.1.1]heptane scaffold can significantly alter the molecule's steric and electronic properties. Research into the trifluoromethylation of this framework has led to the synthesis of novel trifluoromethylated amino alcohols. A key strategy involves the nucleophilic addition of a trifluoromethyl equivalent to a ketone precursor, followed by the reduction of an oxime group to an amine. mdpi.comresearchgate.net

A successful approach begins with a monoterpene-derived β-keto-benzyl-O-oxime, such as (1R,5R,E)-3-((benzyloxy)imino)-6,6-dimethylbicyclo[3.1.1]heptan-2-one, which is synthesized from (+)-nopinone. mdpi.com This precursor undergoes chemo- and stereoselective trifluoromethylation exclusively at the carbonyl (C=O) group, leaving the benzyloxime (C=N-OBn) group intact. The reaction employs the Ruppert-Prakash reagent, (trifluoromethyl)trimethylsilane (B129416) (TMSCF3), in the presence of a fluoride (B91410) source like cesium fluoride (CsF) or tetra-N-butylammonium fluoride trihydrate (TBAF·3H2O). mdpi.comresearchgate.net This step yields β-trifluoromethyl-β-hydroxy-benzyl-O-oximes in high yields (81–95%). mdpi.comresearchgate.net

The subsequent step involves the reduction of the oxime functionality to the desired primary amine. This transformation is typically achieved using a reducing agent such as lithium aluminum hydride (LiAlH4). The reduction of the intermediate trifluoromethylated benzyl-O-oximes produces the corresponding α-trifluoromethyl-β-amino alcohols, obtained as hydrochlorides, in good yields (82–88%). mdpi.com The stereochemistry of the final products is established through detailed NMR studies. mdpi.comresearchgate.net

Table 1: Synthesis of Trifluoromethylated Amino Alcohol Precursors
Starting MaterialReagents and ConditionsProductYieldReference
(1R,5R,E)-3-((Benzyloxy)imino)-6,6-dimethylbicyclo[3.1.1]heptan-2-onea) TMSCF3, CsF, THF, 4 °C → rt, 4 h b) TBAF·3H2O, THF, rt, 30 min((1R,2S,5R,E)-2-Hydroxy-6,6-dimethyl-2-(trifluoromethyl)bicyclo[3.1.1]heptan-3-one O-benzyl oxime81% mdpi.com
((1R,2S,5R,E)-2-Hydroxy-6,6-dimethyl-2-(trifluoromethyl)bicyclo[3.1.1]heptan-3-one O-benzyl oximeLiAlH4, THF, 0 °C → rt, 12 h(1R,2S,3S,5R)-2-Hydroxy-6,6-dimethyl-2-(trifluoromethyl)bicyclo[3.1.1]heptan-3-ammonium chloride82% mdpi.com

Carboxylic Acid Functionalization

Functionalization of the 6,6-dimethylbicyclo[3.1.1]heptane scaffold with carboxylic acid groups or their derivatives, such as amides, is a key strategy for creating compounds with diverse applications. These transformations can be achieved either by modifying the existing amine group or by building the scaffold from a carboxylated precursor.

One direct method of functionalization is the formation of an amide bond with the amine (or a derivative like a methylamine) on the bicycloheptane (B81988) ring. For instance, N-((6,6-dimethylbicyclo-[3.1.1]-heptan-2-yl)methyl)amine can be coupled with substituted benzoic acids to form complex benzamide (B126) derivatives. google.com Similarly, amides have been synthesized by reacting the acid chlorides of myrtenic acid or myrtanic acid with N,N-dimethyl-1,3-propanediamine (DMAPA). mdpi.commdpi.com These reactions highlight the utility of the amine functionality as a handle for introducing carboxylic acid-derived moieties.

Alternatively, carboxylic acid-functionalized 6,6-dimethylbicyclo[3.1.1]heptane structures can be synthesized from readily available terpenes.

Myrtenoic acid (6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxylic acid) is a naturally related compound that serves as a carboxylated version of the scaffold. nist.gov Its methyl ester, methyl myrtenate, is also a common derivative. nist.gov

Nopinic acid (2-Hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid) can be prepared via the oxidation of (-)-β-pinene using potassium permanganate. nih.gov This method introduces both a hydroxyl and a carboxyl group onto the ring system.

These carboxylated scaffolds can then be further elaborated. For example, myrtenic acid can be converted to its acid chloride and reacted with amines to generate various carboxamides, demonstrating a modular approach to building complex molecules on this framework. mdpi.com

Table 2: Examples of Carboxylic Acid Functionalization Strategies
StrategyStarting MaterialKey ReagentsProduct TypeReference
Amide Formation(-)-Myrtenic acid1. Thionyl chloride 2. N,N-dimethyl-1,3-propanediamine (DMAPA)(1R,5S)-N-(3-(dimethylamino)propyl)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamide mdpi.com
Amide FormationN-((6,6-dimethylbicyclo-[3.1.1]-heptan-2-yl)methyl)amineSubstituted benzoic acidN-((6,6-dimethylbicyclo-[3.1.1]-heptan-2-yl)methyl)-benzamide google.com
Scaffold Synthesis(-)-β-PineneKMnO4, NaOH2-Hydroxy-6,6-dimethylbicyclo[3.1.1]heptane-2-carboxylic acid (Nopinic acid) nih.gov

Hydroxylation and Aminodiol Synthesis

The synthesis of aminodiols based on the 6,6-dimethylbicyclo[3.1.1]heptane framework is of significant interest for creating chiral ligands and biologically active molecules. arkat-usa.orgresearchgate.net These strategies typically involve the introduction of hydroxyl groups onto an amino-functionalized pinane backbone or vice versa, often with high stereocontrol.

One prominent method involves the stereoselective aminohydroxylation of an allylic carbamate (B1207046) derived from a terpene alcohol. For example, starting from isopinocarveol (B12787810) (derived from (–)-α-pinene), a condensed oxazolidin-2-one can be formed in two steps via carbamate formation and a subsequent aminohydroxylation process. researchgate.net Alkaline hydrolysis or reduction of this oxazolidinone intermediate yields the corresponding primary or secondary 2-amino-1,3-diols. researchgate.net A similar pathway starting from commercially available (1R)-(–)-myrtenol can produce regioisomeric spiro-oxazolidin-2-ones, which are also precursors to aminodiols. researchgate.net

Another approach involves the synthesis of aminodiols for use as chiral ligands. Starting from (1R,2R,3S,5R)-3-((benzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol, the primary aminodiol can be obtained via debenzylation using catalytic hydrogenation with Pd/C. mdpi.com The precursor itself can be synthesized from related monoterpenes, demonstrating a multi-step pathway to highly functionalized aminodiol structures. mdpi.com These aminodiols, such as (1R,2S,3S,5R)-2-aminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol, are valuable starting materials for synthesizing more complex heterocyclic systems like spirooxazolines and spirooxazolidines through regioselective ring-closure reactions. arkat-usa.orgresearchgate.net

Table 3: Selected Examples of Aminodiol Synthesis
PrecursorKey Reaction/ReagentsProductReference
Isopinocarveol1. Carbamate formation 2. Stereoselective aminohydroxylation 3. HydrolysisPinane-based 2-amino-1,3-diol researchgate.net
(1R,2S,3S,5R)-2-Benzylaminomethyl-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diolReaction with isothiocyanate, followed by methylation and base-catalyzed ring closureSpirooxazolidine derivatives arkat-usa.orgresearchgate.net
(1R,2R,3S,5R)-3-((Benzylamino)methyl)-6,6-dimethylbicyclo-[3.1.1]heptane-2,3-diolPd/C, H2(1R,2R,3S,5R)-3-(Aminomethyl)-6,6-dimethylbicyclo-[3.1.1]heptane-2,3-diol mdpi.com

Applications of 6,6 Dimethylbicyclo 3.1.1 Heptan 2 Amine and Its Derivatives in Catalysis and Asymmetric Synthesis

Development of Pinane-Based Chiral Auxiliaries

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary introduces a chiral element that influences the stereochemical outcome of subsequent reactions, and it is typically removed after its purpose is served. wikipedia.org

Compounds derived from the pinane (B1207555) skeleton, such as those from 6,6-dimethylbicyclo[3.1.1]heptan-2-amine, are effective chiral auxiliaries due to their conformational rigidity and well-defined steric properties. mdpi.com This rigid structure creates a predictable chiral environment that can effectively bias the approach of reagents to a prochiral substrate, leading to the preferential formation of one enantiomer over the other. mdpi.comresearchgate.net The use of chiral auxiliaries derived from natural sources like terpenes is a fundamental strategy for constructing complex, biologically active molecules in an enantiomerically pure form. nih.gov

Design and Synthesis of Chiral Ligands

Chiral ligands are crucial components of homogeneous catalysis, binding to a central metal atom to form a catalyst that can accelerate a chemical reaction while controlling its stereoselectivity. uni-muenchen.denih.gov The ligand creates a chiral pocket around the metal's active site, influencing how the substrate binds and reacts. mdpi.com Derivatives of this compound have been successfully employed to create a diverse range of chiral ligands for various metal-catalyzed asymmetric reactions. mdpi.commdpi.com

Tridentate ligands, which bind to a metal center through three donor atoms, have been synthesized using pinane-based aminodiols. These aminodiols can be prepared from natural (−)-β-pinene. mdpi.com These ligands have proven particularly effective in the asymmetric addition of organozinc reagents, such as diethylzinc (B1219324) (Et₂Zn), to aldehydes. This reaction is a key method for forming chiral secondary alcohols. mdpi.comresearchgate.net

The effectiveness of these pinane-based tridentate ligands has been demonstrated in the ethylation of various aromatic and aliphatic aldehydes. For instance, a library of aminodiol derivatives was synthesized and tested as catalysts in the reaction between diethylzinc and benzaldehyde, achieving moderate to good enantioselectivities. researchgate.net The structure of the N-substituent on the aminodiol ligand was found to significantly influence the enantiomeric excess (ee) of the resulting alcohol product. mdpi.com

Performance of Pinane-Based Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Benzaldehyde

Ligand PrecursorYield (%)Enantiomeric Excess (ee %)Configuration
(1R,2R,3S,5R)-3-((Benzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol9875S
(1R,2R,3S,5R)-3-((Isopropylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol9887S
(1R,2S,3S,5R)-3-((Dibenzylamino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol9563R
(1R,2S,3S,5R)-3-((Benzyl((R)-1-phenylethyl)amino)methyl)-6,6-dimethylbicyclo[3.1.1]heptane-2,3-diol9684S

Data sourced from Synthesis and Investigation of Pinane-Based Chiral Tridentate Ligands in the Asymmetric Addition of Diethylzinc to Aldehydes. mdpi.com

Scorpionate ligands are a class of tridentate ligands that bind to a metal in a facial (fac) manner, resembling a scorpion grabbing its prey with two pincers and stinging it with its tail. wikipedia.org While the most common scorpionates are based on hydrotris(pyrazolyl)borates (Tp), many variations, including heteroscorpionates with different donor groups, have been developed. wikipedia.orgmdpi.com

An enantiopure heteroscorpionate ligand has been synthesized using a derivative of this compound. The synthesis involved a nucleophilic addition of lithium bis(3,5-dimethylpyrazol-1-yl)methanide to a chiral ketenimine derived from cis-myrtanylamine. urjc.es This reaction produced a mixture of two enantiopure tautomers, an amine and an imine derivative. urjc.es These novel ligands can be deprotonated and reacted with metal precursors, such as ZnMe₂, to yield enantiopure zinc complexes, which have potential applications in catalysis, for instance, in the ring-opening polymerization of lactide. urjc.esrsc.org

Palladium catalysis is a cornerstone of modern organic synthesis, and the development of chiral ligands for palladium-catalyzed reactions is of great interest. Ligands derived from the pinane framework have been successfully complexed with palladium. For example, a diastereoisomeric trans-PdCl₂ complex was synthesized using a chiral 2H-azirine ligand which incorporates the {(1S,2S,5S)-6,6-dimethylbicyclo[3.1.1]heptan-2-yl}methanol moiety. iucr.orgresearchgate.net The absolute configuration of the stereogenic centers in this complex was confirmed through X-ray crystallography. iucr.org

Furthermore, chiral phosphine-oxazoline (PHOX) ligands, which can be synthesized from pinane derivatives like 2-amino-apopinan-3-ol, are highly effective in palladium-catalyzed asymmetric reactions, such as allylic substitutions. mdpi.comnih.gov These P,N-type ligands create a specific chiral environment around the palladium atom that allows for high levels of enantiocontrol in the formation of carbon-carbon and carbon-nitrogen bonds. nih.gov

Enantioselective Transformations

The ultimate goal of developing chiral auxiliaries and ligands is their application in enantioselective transformations—chemical reactions that produce one enantiomer of a chiral product in excess over the other. The rigid pinane scaffold of this compound derivatives is instrumental in achieving high stereoselectivity in these processes. mdpi.com

The asymmetric reduction of prochiral ketones to form chiral secondary alcohols is a fundamental and highly important transformation in organic chemistry. mdpi.com Catalysts derived from pinane-based amino alcohols have been shown to be highly effective in this reaction.

Specifically, 2-amino-apopinan-3-ol, synthesized from (−)-α-pinene, can be converted into an oxazaborolidine catalyst. mdpi.com This type of catalyst, pioneered by Corey, Itsuno, and others, is highly effective for the borane-mediated reduction of various ketones. mdpi.com When used to reduce aryl-alkyl ketones, these pinane-derived catalysts have yielded secondary alcohols with high yields and excellent enantiomeric excesses, reaching up to 97% ee. mdpi.com The predictable stereochemical outcome is dictated by the specific conformation of the ketone-borane complex coordinated to the chiral catalyst. mdpi.com

Asymmetric Reduction of Aryl-Alkyl Ketones Using a Pinane-Derived Oxazaborolidine Catalyst

Substrate (Ketone)Product (Alcohol)Yield (%)Enantiomeric Excess (ee %)
Acetophenone1-Phenylethanol9595
Propiophenone1-Phenylpropan-1-ol9497
2-Acetylnaphthalene1-(Naphthalen-2-yl)ethanol9696
1-Indanone2,3-Dihydro-1H-inden-1-ol9094

Data sourced from Synthesis of 2-Amino-apopinan-3-ol and Applications of Its Derivatives in Asymmetric Reduction of Ketones. mdpi.com

Asymmetric Aldol (B89426) Reactions

Derivatives of the 6,6-dimethylbicyclo[3.1.1]heptane framework, particularly β-amino alcohols, have emerged as effective organocatalysts in asymmetric aldol reactions. These catalysts leverage the natural chirality of the pinane backbone to induce stereoselectivity.

A notable application is the asymmetric aldol reaction between isatin (B1672199) or its derivatives and acetone, catalyzed by β-amino alcohols derived from α-pinene. researchgate.net This reaction provides a direct route to chiral 3-substituted-3-hydroxy-2-oxindoles, which are important structural motifs in various biologically active compounds. Research has shown that these pinane-derived amino alcohols can efficiently catalyze the reaction, leading to high yields and excellent enantioselectivities. For instance, the synthesis of (R)-convolutamydine A has been achieved with an enantiomeric excess (ee) of up to 94% and a yield of 75%. researchgate.net The efficiency of the process is highlighted by the ability to isolate the target products by crystallization, which circumvents the need for chromatographic purification. researchgate.net

Table 1: Performance of Pinane-Derived Amino Alcohol in Asymmetric Aldol Reaction of Isatins with Acetone
Isatin DerivativeCatalyst Loading (mol%)Yield (%)Enantiomeric Excess (ee %)
Isatin20N/AModerate
4,6-Dibromoisatin207594

Asymmetric Nitroaldol Reactions

The asymmetric nitroaldol, or Henry, reaction is a powerful tool for constructing chiral β-nitro alcohols, which are versatile intermediates in organic synthesis. Copper(II) complexes featuring chiral Schiff base ligands derived from (+)-(1S,2R,3S,5S)-3-amino-6,6-dimethylbicyclo[3.1.1]heptan-2-ol have proven to be highly effective catalysts for this transformation. researchgate.net

These tridentate Schiff base ligands are synthesized from the pinane-based amino alcohol and various salicylaldehyde (B1680747) derivatives. When complexed with a copper(II) source, they catalyze the addition of nitromethane (B149229) to a wide range of aromatic and polyaromatic aldehydes. Under optimized conditions, using just 1 mol% of the catalyst, the corresponding (R)-β-hydroxy nitroalkanes are produced in high yields and with significant enantioselectivity. researchgate.net For example, the reaction with 4-nitrobenzaldehyde (B150856) yields the product with up to 92% ee and a 99% yield. The steric and electronic properties of the substituents on the salicylaldehyde portion of the ligand can be tuned to optimize the catalyst's performance for different substrates. researchgate.net

Table 2: Enantioselective Henry Reaction of Aldehydes with Nitromethane Catalyzed by a Pinane-Derived Cu(II)-Schiff Base Complex
AldehydeYield (%)Enantiomeric Excess (ee %)
4-Nitrobenzaldehyde9992
2-Nitrobenzaldehyde9885
4-Chlorobenzaldehyde9989
4-Bromobenzaldehyde9988
2-Naphthaldehyde9991
Benzaldehyde9584

Rhodium-Catalyzed Enantioselective Hydrogenation

After a thorough search of scientific literature, no specific research findings or data could be located for the application of ligands derived solely from this compound in rhodium-catalyzed enantioselective hydrogenation. While this reaction is a cornerstone of asymmetric catalysis, its literature is dominated by other well-established classes of chiral ligands.

Structural Elucidation and Advanced Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of bicyclic amines. A combination of one-dimensional and two-dimensional experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals.

¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each nucleus. The chemical shifts (δ) are indicative of the electronic environment, while signal splitting in ¹H NMR reveals neighboring protons. For complex bicyclic systems like the 6,6-dimethylbicyclo[3.1.1]heptane framework, the signals are often complex and require advanced techniques for full assignment.

Interactive Data Table: Representative NMR Data for a Derivative, ((1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methanol rsc.org

NucleusChemical Shift (δ) in ppm
¹³C67.57, 44.29, 42.80, 41.38, 38.53, 33.06, 27.88, 25.91, 23.23, 18.70
¹H3.6–3.5 (m, 2H), 2.4–2.3 (m, 1H), 2.3–2.2 (m, 1H), 2.0–1.9 (m, 1H), 1.9–1.8 (m, 3H), 1.5–1.4 (m, 1H), 1.15 (s, 3H), 0.94 (s, 3H)

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): ¹H-¹H COSY experiments are used to identify protons that are coupled to each other, typically on adjacent carbons. This is instrumental in tracing the proton connectivity throughout the bicyclic ring system. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded ¹H and ¹³C nuclei. It allows for the unambiguous assignment of a proton signal to its attached carbon atom. mdpi.com

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectra show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for identifying quaternary carbons (like C6) by their correlation with nearby protons and for piecing together different fragments of the molecule.

In the characterization of complex derivatives of 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine, 2D NMR techniques like COSY and HSQC have been explicitly used to confirm the structural integrity of the synthesized compounds. mdpi.com

Solid-State NMR (ssNMR) provides structural information on materials in their solid form, which can be particularly insightful for crystalline compounds. For a chiral derivative, (1R,2S,3R,5R)-3-amino-6,6-dimethyl-2-hydroxybicyclo[3.1.1]heptane, advanced ssNMR techniques have been employed to verify theoretically calculated chemical shift parameters. researchgate.netacs.org

¹³C CP/MAS (Cross-Polarization/Magic Angle Spinning): This is a standard ssNMR experiment for obtaining high-resolution ¹³C spectra of solid samples.

2D PASS (Phase Adjusted Spinning Sidebands): This technique helps in the assignment of ¹³C resonances in the solid state. researchgate.netacs.org

¹³C-¹H FSLG HETCOR (Frequency Switched Lee-Goldburg Heteronuclear Correlation): This 2D ssNMR experiment is analogous to the solution-state HSQC and provides correlations between protons and carbons in the solid state, aiding in the complete structural assignment of resonances. researchgate.netacs.org

These advanced ssNMR methods were crucial in obtaining a full structural assignment for both ¹³C and ¹H resonances in the solid state for the amino alcohol derivative of the bicyclo[3.1.1]heptane system. researchgate.netacs.org

Mass Spectrometry

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within 5 ppm of the theoretical value. rsc.org This accuracy allows for the determination of a compound's elemental formula, distinguishing it from other compounds with the same nominal mass. HRMS has been widely used in the characterization of various derivatives of the 6,6-dimethylbicyclo[3.1.1]heptane framework. mdpi.commdpi.com The technique is invaluable for confirming the successful synthesis of novel compounds. fiu.edu

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, basic compounds such as amines. d-nb.info It typically generates protonated molecular ions [M+H]⁺ with minimal fragmentation, making it ideal for molecular weight determination. ESI is frequently coupled with HRMS to provide both molecular weight and elemental formula information. rsc.orgmdpi.com

Interactive Data Table: Representative HRMS-ESI Data for N-Substituted Derivatives

Compound DerivativeFormula of IonCalculated m/zFound m/zReference
N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecanamido-N,N-dimethylpropan-1-aminiumC₂₇H₅₁N₂O⁺419.3996419.3998 mdpi.com
N-(((1S,5R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-((1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-ene-2-carboxamido)-N,N-dimethylpropan-1-aminiumC₂₅H₄₁N₂O⁺385.3219385.3219 mdpi.com
((1R,2S,5R)-6,6-Dimethylbicyclo[3.1.1]heptan-2-yl)methanol (as sodium adduct)C₁₀H₁₈NaO⁺177.1250177.1253 rsc.org

Computational Chemistry and Mechanistic Investigations

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry for investigating the electronic structure of molecules. This method is employed to determine optimized molecular geometries, calculate energies, and understand the distribution of electrons within a molecule.

For derivatives of the pinane (B1207555) skeleton, such as those derived from 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine, DFT calculations are crucial for confirming stable conformations and understanding isomeric energy differences. For instance, in the study of spirooxazolidines derived from a related aminodiol, final geometry minimizations were performed using DFT at the B3LYP/6-31G* level of theory in a vacuum. acs.org These calculations helped to establish that the oxazolidine (B1195125) structures are more stable than their corresponding 1,3-oxazine isomers by comparing their potential energy surfaces. acs.org

Similarly, DFT has been used to probe the cohesive energies of diastereopure crystals versus diastereomeric mixtures involving metal complexes with ligands based on the 6,6-dimethylbicyclo[3.1.1]heptane framework. These calculations, performed under periodic boundary conditions with a planewave basis set, help to explain the spontaneous segregation of diastereopure crystals by quantifying the energy preference for their formation. acs.org DFT electronic structure calculations also support experimental findings, such as the presence of multiple conformers in solution and the dynamic processes that govern their interconversion. acs.org

ParameterComputational DetailApplicationReference
MethodDensity Functional Theory (DFT)Geometry Optimization, Energy Calculation acs.orgacs.org
Functional/Basis SetB3LYP/6-31G*Minimization of spirooxazolidine structures acs.org
Basis Set TypePlanewaveCalculation of cohesive energies in crystals acs.org
EnvironmentIn vacuum / Periodic boundary conditionsMolecular stability / Crystalline preferences acs.orgacs.org

GIPAW Method for NMR Chemical Shift Prediction

The gauge-including projector-augmented wave (GIPAW) method is a robust computational technique for the first-principles prediction of Nuclear Magnetic Resonance (NMR) parameters in solid materials. dicp.ac.cnnih.gov It has become an essential tool in the field of NMR crystallography, where it is used to assign experimental spectra and aid in structural characterization. dicp.ac.cndicp.ac.cn

The GIPAW method operates within the framework of DFT and is particularly powerful for crystalline systems as it uses periodic plane waves for the basis set. dicp.ac.cn This approach allows for the accurate calculation of NMR chemical shielding tensors with all-electron accuracy, even when using pseudopotentials to simplify the description of core electrons. nih.gov The standard procedure involves optimizing the atomic positions of a crystal structure (often obtained from X-ray diffraction) before performing the GIPAW calculation to predict the NMR chemical shifts. dicp.ac.cn

To further improve accuracy, especially in systems with strong intermolecular interactions like hydrogen bonds, the GIPAW method can be combined with molecular correction techniques. dicp.ac.cn The "GIPAW + MC" method, for example, corrects a periodic GIPAW calculation performed at a lower level of theory with a higher-level calculation on a single molecule or a cluster of molecules from the crystal. dicp.ac.cn This hybrid approach leverages the strengths of both plane-wave and Gaussian basis set methods to provide more accurate predictions of chemical shielding tensors. dicp.ac.cn

Reaction Mechanism Elucidation

Understanding the detailed mechanisms of chemical reactions involving this compound is critical for optimizing reaction conditions and developing new synthetic methodologies. Computational studies play a vital role in mapping out the pathways for key transformations such as C-N bond activation, C-H functionalization, and asymmetric reduction.

The activation and cleavage of the typically inert carbon-nitrogen (C-N) bond is a challenging but valuable transformation in organic synthesis. Transition-metal catalysis provides a powerful means to achieve this. Generally, three primary mechanisms are considered for the metal-mediated metalation of a C-N bond: youtube.com

Oxidative Addition: A low-valent transition metal complex oxidatively inserts into the C-N bond, forming new C-M and N-M species. This is common for late transition metals and is a key step in many cross-coupling reactions. youtube.com

β-Nitrogen Elimination: This pathway involves the elimination of a nitrogen-containing group from a metal-alkyl species where the nitrogen is positioned beta to the metal center.

C-H Bond Cleavage Triggered C-N Activation: In some cases, the initial step is the activation of a nearby C-H bond, which then facilitates the subsequent cleavage of the C-N bond.

In the context of primary amines, ruthenium-catalyzed deaminative coupling reactions have been studied to understand the C-N activation process. Mechanistic studies, including kinetic analysis and DFT calculations, have proposed plausible pathways. For example, a catalytic cycle for the α-alkylation of ketones with primary amines may proceed via an intramolecular acs.orgdicp.ac.cn-alkyl migration of a Ru-enamine intermediate. acs.org DFT studies of this process revealed a stepwise mechanism for the carbon migration step, which proceeds through the formation of a Ru(IV)-alkyl species. acs.org

Direct functionalization of unactivated C(sp³)–H bonds in primary aliphatic amines is a highly sought-after strategy for molecular diversification. nih.gov The presence of the amine group can be leveraged to direct metal catalysts to specific C-H bonds. The mechanisms for these reactions are highly dependent on the catalyst and reaction conditions.

For palladium-catalyzed reactions, which often target remote γ- and δ-C-H bonds, the mechanism typically involves the coordination of the native amine to the palladium center. nih.gov This is followed by C-H metalation, which can occur through one of several pathways, including:

Concerted Metalation-Deprotonation (CMD): A single transition state where the C-H bond is broken and the C-Pd bond is formed with the assistance of a base.

σ-Complex-Assisted Metathesis (σ-CAM): The initial formation of a σ-complex between the C-H bond and the metal, followed by deprotonation. nih.gov

DFT calculations are instrumental in distinguishing between these and other potential pathways (e.g., those involving Ni(II)/Ni(IV) or radical Ni(III) intermediates) by comparing the activation energies of the elementary steps. nih.gov

Alternatively, α-C(sp³)–H functionalization can be achieved through a combination of photoredox catalysis and hydrogen atom transfer (HAT). nih.gov In this mechanism, a photocatalyst generates a reactive species that abstracts a hydrogen atom from the carbon alpha to the amine, creating a carbon-centered radical. This radical can then engage in bond-forming reactions with other partners. nih.govyoutube.com

The asymmetric reduction of imines is a primary route to synthesizing chiral amines like this compound. This transformation is typically achieved through catalytic hydrogenation using a chiral transition metal complex. The precise mechanism is highly dependent on the metal (e.g., Iridium, Rhodium, Ruthenium) and the chiral ligand. acs.orgdicp.ac.cndicp.ac.cn

Theoretical studies on Iridium-catalyzed imine hydrogenation suggest that the catalytic cycle is fundamentally different from that of alkene hydrogenation. acs.org A proposed mechanism involves the dissociation of the imine substrate at some stage, which contrasts with alkene hydrogenation mechanisms where the substrate typically remains coordinated. acs.org

For Ruthenium-based catalysts, such as those developed by Noyori for ketone and imine hydrogenation, an "outer shell" mechanism has been proposed. youtube.com In this pathway, the substrate does not bind directly to the ruthenium metal center. Instead, it interacts with the chiral ligand, often through hydrogen bonding. youtube.com The catalyst, a ruthenium dihydride species, then delivers a hydride to the electrophilic imine carbon. The stereoselectivity is controlled by the steric and electronic interactions within the substrate-ligand complex, which favors one of the two diastereomeric transition states. youtube.com

In the case of cationic Rh(III)-diamine catalysts used for hydrogenating cyclic imines, the bulky, non-coordinating counteranion is believed to be crucial for high activity and enantioselectivity. acs.org The mechanism is thought to involve C-H···π interactions between the catalyst's Cp* ligand and the imine's aromatic ring, which helps to determine the facial selectivity of the hydride transfer. acs.org

Emerging Research Directions and Future Perspectives

Development of Novel Synthetic Pathways to Pinane (B1207555) Amine Derivatives

The development of efficient and innovative synthetic methods to access pinane amine derivatives is a key area of ongoing research. Scientists are exploring pathways that offer improved yields, stereoselectivity, and atom economy, starting from readily available precursors like nopinone (B1589484) and myrtenol (B1201748).

One approach involves the derivatization of nopinone, a ketone with the pinane scaffold. For instance, a series of novel pinanyl pyrimidine (B1678525) amine derivatives have been synthesized through an initial aldehyde-ketone condensation reaction, followed by cyclization with guanidine (B92328) hydrochloride and further substitution. nih.gov This multi-step process allows for the creation of a library of compounds with potential biological activities. nih.gov

Reductive amination is another significant strategy. The synthesis of methyl 4-(((6,6-dimethylbicyclo[3.1.1]heptan-2-yl)amino)methyl)benzoate is achieved by reacting (–)-cis-myrtanylamine with methyl 4-formylbenzoate, followed by reduction with sodium borohydride. nih.gov This method provides a direct way to link the pinane amine scaffold to aromatic systems. nih.gov Furthermore, solvent-free synthesis has been employed to create dicarboxamide derivatives by directly mixing (-)-cis-myrtanylamine (B8811052) with 2,6-pyridinedicarbonyl dichloride, resulting in a high-yield, environmentally friendly process. nih.gov

Researchers have also developed methods to create more complex derivatives, such as quaternary ammonium (B1175870) salts. One synthetic route starts with myrtenol and involves multiple steps to produce N-(((1S,5R)-6,6-Dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)-3-dodecanamido-N,N-dimethylpropan-1-aminium bromide, a compound with potential antimicrobial properties. mdpi.com

A summary of selected synthetic pathways is presented below.

Starting MaterialKey ReactionsProduct Class
NopinoneAldehyde-ketone condensation, Cyclization, SubstitutionPinanyl pyrimidine amines nih.gov
(–)-cis-MyrtanylamineReductive aminationN-arylmethyl pinane amines nih.gov
(-)-cis-MyrtanylamineAcylation (solvent-free)Pyridine-2,6-dicarboxamides nih.gov
MyrtenolMulti-step synthesisQuaternary ammonium salts mdpi.com

Advanced Applications in Complex Molecule Synthesis

The 6,6-dimethylbicyclo[3.1.1]heptane framework serves as a valuable scaffold in the synthesis of complex, biologically active molecules. Its rigid structure and inherent chirality make it an attractive component for designing new therapeutic agents.

A significant application is in the development of prostaglandin (B15479496) D2 (PGD2) receptor antagonists. Researchers have synthesized a series of antagonists incorporating the 6,6-dimethylbicyclo[3.1.1]heptane ring system. These compounds, which feature an amide moiety, have demonstrated strong activity in PGD2 receptor binding assays and have shown excellent pharmacological profiles in in vivo models of allergic rhinitis, conjunctivitis, and asthma. nih.gov One particular compound from this series, S-5751, has been identified as a promising candidate for development as an antiallergic drug. nih.gov

The pinane amine scaffold has also been utilized in the design of enzyme inhibitors. For example, 4-(((6,6-dimethylbicyclo[3.1.1]heptan-2-yl)amino)methyl)-N-hydroxybenzamide was synthesized as an inhibitor of histone deacetylase 6 (HDAC6), a target for cancer therapy. nih.gov Additionally, (6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amine has been used as a precursor in the synthesis of novel 1,4-quinone derivatives, which are known to possess a wide range of pharmacological properties. semanticscholar.org

These examples underscore the utility of the pinane scaffold as a key structural element for creating molecules with specific biological functions.

Application AreaTarget Molecule/ClassKey Structural Feature
Anti-Allergic AgentsProstaglandin D2 Receptor Antagonists6,6-Dimethylbicyclo[3.1.1]heptane ring with amide side chain nih.gov
Cancer TherapyHistone Deacetylase 6 (HDAC6) InhibitorsPinane amine linked to a benzamide (B126) core nih.gov
Medicinal ChemistrySubstituted 1,4-quinones(6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl)amino group semanticscholar.org

Innovative Catalytic Systems Utilizing 6,6-Dimethylbicyclo[3.1.1]heptan-2-amine Scaffolds

The chiral nature of this compound and its derivatives makes them excellent candidates for use as ligands in asymmetric catalysis. By incorporating this scaffold into metal complexes, researchers can create catalysts that facilitate stereoselective transformations.

One innovative application is in the development of enantiopure zinc-scorpionate catalysts. A ligand derived from (-)-cis-myrtanylamine has been used to create zinc complexes that act as catalysts for the preparation of polylactides and cyclic carbonates. rsc.org These catalytic systems leverage the defined stereochemistry of the pinane backbone to influence the stereochemical outcome of the polymerization. rsc.org

Similarly, chiral ligands derived from [N¹,N¹-diethyl-N²-(((1R)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl)methyl)ethane-1,2-diamine] have been complexed with Zn(II) and Cu(II). researchgate.net These complexes serve as effective precatalysts for the stereoselective ring-opening polymerization of rac-lactide, yielding heterotactic polylactide. The steric hindrance provided by the bulky pinane substituent on the ligand backbone plays a crucial role in the catalytic activity and stereoselectivity of the system. researchgate.net

Pinane-based chiral tridentate ligands have also been synthesized and successfully applied in the asymmetric addition of diethylzinc (B1219324) to aldehydes. mdpi.com These ligands coordinate to the metal center, creating a chiral environment that directs the approach of the reagents, leading to the formation of chiral secondary alcohols with high enantioselectivity. mdpi.com The development of such catalytic systems is a promising area for the synthesis of enantiomerically pure compounds, which are highly valuable in the pharmaceutical industry.

Catalyst SystemMetal CenterApplication
Enantiopure Scorpionate LigandsZinc (Zn)Polymerization of polylactides and cyclic carbonates rsc.org
Chiral Ethanediamine DerivativesZinc (Zn), Copper (Cu)Ring-opening polymerization of rac-lactide researchgate.net
Chiral Tridentate Diol LigandsZinc (Zn)Asymmetric addition of diethylzinc to aldehydes mdpi.com

Q & A

Basic Research Question

  • Gas Chromatography-Mass Spectrometry (GC-MS): Used to identify trace impurities and confirm molecular weight. For example, GC-MS detected 6,6-dimethylbicyclo[3.1.1]heptane-2-methanol as a major component in a related terpenoid mixture .
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR resolve bicyclic structure and substituent positions.
  • Chiral HPLC: Essential for separating enantiomers and assessing stereochemical purity.
  • Elemental Analysis: Validates empirical formula and purity (>98% recommended for research use) .

How can computational methods predict the biological activity or physicochemical properties of this compound?

Advanced Research Question
Quantum Chemistry and Quantitative Structure-Property Relationship (QSPR) models are employed to predict:

  • LogP (Lipophilicity): Critical for assessing membrane permeability.
  • pKa: Determines protonation states under physiological conditions.
  • Biological Target Affinity: Molecular docking simulations identify potential interactions with enzymes or receptors (e.g., terpenoid-related targets) .
    Example: CC-DPS services use neural networks and statistical thermodynamics to generate >2,100 data points per compound, including toxicity and solubility .

What experimental strategies mitigate instability or decomposition during storage?

Q. Experimental Design Focus

  • Storage Conditions: Keep in sealed containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to moisture, light, or oxidizing agents .
  • Stability Tests: Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring.
  • Handling: Use anhydrous solvents and gloveboxes for air-sensitive reactions .

How can researchers resolve contradictions in GC-MS data when identifying byproducts?

Q. Data Contradiction Analysis

  • Cross-Validation: Compare GC-MS results with NMR or FT-IR to confirm structural assignments.
  • High-Resolution MS (HRMS): Differentiate isobaric compounds (e.g., terpenoids vs. phenolics) .
  • Synthesis of Reference Standards: Prepare suspected byproducts (e.g., 6,6-dimethylbicyclo[3.1.1]heptane-2-methanol) for direct spectral comparison .

What are the potential biological applications of this compound, and how are activity assays designed?

Advanced Research Question

  • Antimicrobial Studies: Test against Gram-positive/negative bacteria using broth microdilution (MIC determination).
  • Enzyme Inhibition: Screen for activity against cyclooxygenase (COX) or cytochrome P450 isoforms via fluorometric assays .
  • Neuropharmacology: Assess binding affinity to serotonin or dopamine receptors using radioligand displacement assays .

How does the bicyclic structure influence reactivity in catalytic applications?

Advanced Research Question
The rigid bicyclo[3.1.1]heptane framework:

  • Steric Effects: Hinders nucleophilic attack at the amine group, favoring selective alkylation or acylation.
  • Chiral Induction: The 2-amine position can act as a chiral auxiliary in asymmetric catalysis (e.g., enantioselective hydrogenation) .
    Case Study: Use in synthesizing N’-substituted ethane-1,2-diamine derivatives for transition-metal catalysis .

What are the best practices for ecological risk assessment of this compound?

Q. Experimental Design Focus

  • Biodegradation Studies: Use OECD 301B (CO₂ evolution test) to evaluate mineralization in aqueous systems.
  • Toxicity Assays: Perform Daphnia magna acute toxicity (EC₅₀) and algal growth inhibition tests .
  • Environmental Fate Modeling: Predict bioaccumulation potential using EPI Suite™ software .

How can researchers optimize yields in multi-step syntheses involving this compound?

Q. Methodological Guidance

  • Stepwise Monitoring: Use TLC or inline IR spectroscopy to track intermediate formation.
  • Catalyst Screening: Test palladium, nickel, or enzyme catalysts for C–N bond formation steps.
  • Solvent Optimization: Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .

What computational tools are available for modeling the compound’s interaction with biomolecules?

Advanced Research Question

  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER simulate binding dynamics with proteins (e.g., 100 ns trajectories).
  • Density Functional Theory (DFT): Calculate electronic properties to predict redox behavior or charge distribution .
  • Machine Learning: Train models on PubChem BioAssay data to prioritize targets for experimental validation .

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